molecular formula C7H5N3O2 B1532468 Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1367949-47-0

Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B1532468
CAS No.: 1367949-47-0
M. Wt: 163.13 g/mol
InChI Key: RYOMVTAAOLUSFF-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Number

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for fused heterocyclic systems. The official IUPAC name for this compound is this compound, which precisely describes the fusion pattern between the pyrazole and pyrimidine rings and the location of the carboxylic acid substituent. The nomenclature indicates that the pyrazole ring is fused to the pyrimidine ring at positions 1 and 5 of the pyrazole ring, corresponding to positions a and the nitrogen atom of the pyrimidine ring.

The compound is assigned Chemical Abstracts Service registry number 1367949-47-0, which serves as its unique chemical identifier in scientific databases and literature. This CAS number distinguishes it from closely related isomers and structural analogs within the pyrazolo[1,5-a]pyrimidine family. The molecular formula C₇H₅N₃O₂ reflects the compound's composition of seven carbon atoms, five hydrogen atoms, three nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 163.13 grams per mole.

The structural representation using Simplified Molecular Input Line Entry System notation is provided as O=C(C1=CC=NC2=CC=NN12)O, which encodes the complete connectivity and stereochemistry of the molecule. Alternative database identifiers include the MDL number MFCD22068888, which facilitates cross-referencing across chemical databases and commercial suppliers.

Table 1: Key Identifiers for this compound

Property Value
IUPAC Name This compound
CAS Registry Number 1367949-47-0
Molecular Formula C₇H₅N₃O₂
Molecular Weight 163.13 g/mol
MDL Number MFCD22068888
SMILES Notation O=C(C1=CC=NC2=CC=NN12)O

Structural Relationship to Pyrazolo-Pyrimidine Heterocyclic Systems

This compound belongs to the broader class of pyrazolopyrimidine compounds, which represent fused heterocyclic systems combining pyrazole and pyrimidine ring structures. The pyrazolo[1,5-a]pyrimidine framework consists of a rigid, planar bicyclic system where the pyrazole ring shares two adjacent atoms with the pyrimidine ring, creating a ten-electron aromatic system with distinctive electronic properties. This fusion pattern differs from other possible pyrazolopyrimidine isomers, such as pyrazolo[1,5-c]pyrimidine or pyrazolo[3,4-d]pyrimidine, each exhibiting unique structural and chemical characteristics.

The structural architecture of this compound incorporates three nitrogen atoms within the bicyclic framework, contributing to its electron-deficient nature and influencing its reactivity patterns. The positioning of nitrogen atoms at specific locations within the fused system creates distinct electronic environments that affect both the compound's chemical behavior and its interaction with biological targets. The carboxylic acid functional group at position 7 provides additional opportunities for chemical modification and derivatization, making this compound a versatile synthetic intermediate.

Within the pyrazolopyrimidine family, structural diversity arises from variations in substitution patterns and the specific fusion modes between the component rings. Pyrazolo[1,5-a]pyrimidine derivatives have gained particular attention in medicinal chemistry due to their privileged scaffold status, which enables the design of compound libraries with favorable drug-like properties. The planar, rigid structure of the bicyclic core provides an excellent framework for optimizing molecular interactions with protein targets while maintaining synthetic accessibility.

The electronic distribution within the pyrazolo[1,5-a]pyrimidine system influences the compound's physicochemical properties, including its acidity, basicity, and hydrogen bonding capacity. The presence of multiple nitrogen atoms creates opportunities for coordination with metal centers and participation in hydrogen bonding networks, properties that are crucial for both synthetic applications and biological activity. Comparative analysis with other heterocyclic systems reveals that pyrazolo[1,5-a]pyrimidines occupy a unique chemical space characterized by balanced lipophilicity and polar surface area.

Isomeric Forms and Tautomeric Considerations

The structural complexity of this compound introduces the possibility of tautomeric equilibria, which significantly influence the compound's chemical and biological properties. Tautomerism in pyrazole-containing compounds represents a fundamental aspect of their chemistry, involving the migration of hydrogen atoms between different heteroatoms within the ring system. For pyrazolo[1,5-a]pyrimidine derivatives, multiple tautomeric forms may exist, each exhibiting distinct electronic distributions and molecular geometries.

Crystallographic studies of related pyrazolo[1,5-a]pyrimidine compounds have provided valuable insights into the preferred tautomeric forms in the solid state. X-ray diffraction analysis of structurally similar compounds reveals that specific tautomeric forms are stabilized through intermolecular hydrogen bonding networks and crystal packing forces. The tautomeric preference can significantly affect the compound's reactivity, with different forms exhibiting varying nucleophilicity and electrophilicity at specific positions within the molecule.

Environmental factors, including solvent polarity, temperature, and pH, influence the tautomeric equilibrium of this compound. In solution, rapid interconversion between tautomeric forms may occur, with the equilibrium position determined by the relative stability of each form under the given conditions. Theoretical calculations using density functional theory have been employed to predict the relative energies of different tautomeric forms and their barriers to interconversion.

The carboxylic acid functional group at position 7 introduces additional complexity to the tautomeric landscape, as it can participate in both intramolecular and intermolecular hydrogen bonding interactions. These interactions may stabilize specific tautomeric forms or influence the rate of tautomeric interconversion. Nuclear magnetic resonance spectroscopy studies of pyrazole derivatives have demonstrated that tautomeric exchange rates can be temperature-dependent, with slower exchange at lower temperatures allowing for the observation of individual tautomeric species.

Table 2: Factors Influencing Tautomeric Equilibria in Pyrazolo[1,5-a]pyrimidine Systems

Factor Effect on Tautomerism Reference
Solvent Polarity Affects relative stability of polar vs. nonpolar tautomers
Temperature Influences exchange rates and equilibrium positions
Substituent Electronics Electron-donating groups favor certain tautomeric forms
Crystal Packing Stabilizes specific forms through hydrogen bonding
pH Conditions Affects protonation states and tautomeric preferences

Understanding the tautomeric behavior of this compound is crucial for predicting its chemical reactivity and biological activity. Different tautomeric forms may exhibit varying binding affinities for biological targets, leading to differences in pharmacological activity. Additionally, the tautomeric state can influence the compound's synthetic chemistry, affecting reaction selectivity and product distribution in chemical transformations. This complexity necessitates careful consideration of tautomeric effects in both synthetic planning and structure-activity relationship studies involving this important heterocyclic scaffold.

Properties

IUPAC Name

pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-1-3-8-6-2-4-9-10(5)6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOMVTAAOLUSFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=CC=N2)N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367949-47-0
Record name pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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Preparation Methods

Cyclocondensation of 3-Aminopyrazole with 1,3-Dicarbonyl Compounds

One of the primary synthetic routes involves the cyclocondensation of 5-amino-3-methylpyrazole with diethyl malonate or related 1,3-dicarbonyl compounds under basic conditions. This reaction yields dihydroxy-pyrazolo[1,5-a]pyrimidine intermediates which can be further functionalized.

  • Example:
    • 5-Amino-3-methylpyrazole + diethyl malonate + sodium ethanolate → 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (89% yield).

Chlorination and Nucleophilic Substitution

The hydroxyl groups at positions 5 and 7 of the dihydroxy intermediate are converted to chlorides using phosphorus oxychloride (POCl3), yielding 5,7-dichloro-pyrazolo[1,5-a]pyrimidine derivatives (61% yield). Subsequent selective nucleophilic substitution at the 7-position chlorine with nucleophiles such as morpholine or amines allows for the introduction of diverse substituents.

  • Example:
    • 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol + POCl3 → 5,7-dichloro derivative (61% yield)
    • 5,7-dichloro derivative + morpholine + K2CO3 → 7-substituted morpholine derivative (94% yield).

Functional Group Transformations to Carboxylic Acid

The carboxylic acid function at position 7 can be introduced via oxidation or hydrolysis of ester precursors derived from the pyrazolo[1,5-a]pyrimidine core.

  • Reduction of esters to alcohols using sodium borohydride (NaBH4) with near-quantitative yield (99%) followed by oxidation to aldehydes using Dess–Martin periodinane (46% yield).
  • Reductive amination and further oxidation steps enable the installation of carboxylic acid groups or related functionalities.

Suzuki and Buchwald–Hartwig Coupling Reactions

Advanced derivatives, including this compound analogs, are synthesized through palladium-catalyzed cross-coupling reactions:

  • Suzuki coupling between halogenated pyrazolo[1,5-a]pyrimidines and boronic acids or esters introduces aryl or alkyl groups at position 7.
  • Buchwald–Hartwig amination enables the formation of C–N bonds at position 7, facilitating the synthesis of amide and benzimidazole derivatives.

Detailed Synthetic Route Example

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Cyclocondensation 5-Amino-3-methylpyrazole + diethyl malonate + NaOEt 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol 89 Base-promoted cyclization
2 Chlorination POCl3 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine 61 Converts hydroxyls to chlorides
3 Nucleophilic substitution Morpholine + K2CO3 7-morpholino-5-chloro derivative 94 Selective substitution at position 7
4 Suzuki coupling Boronic acid + Pd catalyst 7-aryl substituted pyrazolo[1,5-a]pyrimidine Variable Cross-coupling to introduce aryl groups
5 Ester reduction NaBH4 Alcohol intermediate 99 Reduction of ester to alcohol
6 Oxidation Dess–Martin periodinane Aldehyde intermediate 46 Oxidation of alcohol to aldehyde
7 Reductive amination Amine + NaBH(OAc)3 Amino-substituted derivatives 63–84 Introduction of amine substituents
8 Hydrolysis or further oxidation Acid/base hydrolysis or oxidation This compound - Final step to obtain carboxylic acid

Alternative Synthetic Approaches

Pericyclic Reactions

Some protocols bypass aminopyrazole starting materials, utilizing [4+2] cycloaddition reactions of acyclic precursors, such as N-propargylic sulfonylhydrazones with sulfonyl azides, catalyzed by copper(I). This method forms fused pyrazolo[1,5-a]pyrimidine rings in a one-pot scalable process, followed by elimination to yield the desired heterocycle.

Use of β-Enaminone Derivatives

The cyclization of β-enaminone derivatives with 3-aminopyrazoles has been shown to improve yields and regioselectivity compared to 1,3-dicarbonyl compounds. Electron-withdrawing substituents on the β-enaminone increase reaction efficiency, enabling the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines that can be further functionalized.

Research Findings and Yield Optimization

  • The use of sodium ethanolate as a base in the initial cyclocondensation step consistently yields high product quantities (~89%).
  • Chlorination with phosphorus oxychloride is moderate in yield (~61%) but crucial for subsequent substitution reactions.
  • Selective substitution at position 7 is facilitated by the higher reactivity of the chlorine atom at this position, enabling high yields (up to 94%) in nucleophilic substitution reactions.
  • Palladium-catalyzed coupling reactions (Suzuki, Buchwald–Hartwig) are effective for introducing diverse substituents, with average yields ranging from 60% to 89% depending on the reaction conditions and substrates.
  • Reductive amination and oxidation steps allow for the introduction of carboxylic acid groups with moderate to good yields (46–84%).

Summary Table of Key Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield Range (%) Remarks
Cyclocondensation 5-Amino-3-methylpyrazole + diethyl malonate Sodium ethanolate, reflux 89 Forms dihydroxy intermediate
Chlorination Dihydroxy intermediate POCl3, reflux 61 Converts hydroxyls to chlorides
Nucleophilic substitution 5,7-Dichloro derivative Morpholine, K2CO3, room temperature 94 Selective substitution at position 7
Suzuki coupling Halogenated pyrazolo derivative + boronic acid Pd catalyst, base 60–89 Introduces aryl groups
Reductive amination Aldehyde intermediate + amine NaBH(OAc)3 63–84 Amino substituent introduction
Oxidation Alcohol intermediate Dess–Martin periodinane 46 Converts alcohol to aldehyde
Pericyclic reaction N-propargylic sulfonylhydrazone + sulfonyl azide Cu(I) catalyst, one-pot Variable Alternative ring formation method

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

    Reduction: This reaction can modify the electronic properties of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its potential anticancer properties. Research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines.

Case Studies and Findings

  • Synthesis and Testing : A recent study synthesized a library of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines. These compounds were evaluated for their anticancer activity against MDA-MB-231 (human breast cancer) cell lines using MTT assays. The results demonstrated varying degrees of growth inhibition, with some compounds showing significant activity compared to established anticancer drugs like YM155 and menadione .
  • Mechanism of Action : The anticancer effects are attributed to the ability of these compounds to interfere with cellular pathways involved in cancer cell proliferation and survival. The structure of pyrazolo[1,5-a]pyrimidines allows them to mimic biogenic purines, which is crucial for their biological activity .

Enzyme Inhibition

PPCA has also been recognized for its role as an enzyme inhibitor, particularly in the context of diseases such as tuberculosis.

Key Insights

  • Antituberculosis Activity : A study identified pyrazolo[1,5-a]pyrimidin-7(4H)-one as a potential lead compound for antituberculosis treatment through high-throughput screening methods. This indicates that modifications to the pyrazolo[1,5-a]pyrimidine structure can yield effective inhibitors against specific pathogens .
  • Selective Protein Inhibition : The ability of PPCA derivatives to selectively inhibit certain proteins makes them valuable in drug design. Their structural diversity allows for targeted modifications that enhance their inhibitory effects on specific enzymes involved in disease processes .

Photophysical Properties

The photophysical characteristics of pyrazolo[1,5-a]pyrimidines have opened avenues for their use in material science and as fluorescent probes.

Applications in Imaging

  • Fluorescent Probes : Research has shown that pyrazolo[1,5-a]pyrimidines can be used as lipid droplet biomarkers in cancer cells (e.g., HeLa cells). Their unique photophysical properties enable them to serve as effective imaging agents in biological studies .
  • Material Science : The modification of the pyrazolo[1,5-a]pyrimidine core through aromatic substitution reactions enhances its utility in various applications within material science, particularly in developing new fluorescent materials .

Summary Table of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInhibition of growth in various cancer cell linesSignificant activity against MDA-MB-231 cells
Enzyme InhibitionSelective inhibition of enzymes related to diseases like tuberculosisPotential lead compound identified for antituberculosis
Photophysical PropertiesUse as fluorescent probes and biomarkersEffective imaging agents in biological studies

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects :

    • Trifluoromethyl (CF₃) : Derivatives like 5-Cyclopropyl-2-(trifluoromethyl)this compound exhibit enhanced metabolic stability and lipophilicity due to the electron-withdrawing CF₃ group .
    • Methyl Groups : Simple methyl substitutions (e.g., at C5) increase lipophilicity without significantly altering reactivity, making them suitable for lead optimization .
    • Cyclopropyl and Pyrazole Rings : Bulky substituents like cyclopropyl or dimethylpyrazole improve target selectivity, as seen in kinase inhibitors .

Biological Activity

Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This compound exhibits significant potential in various therapeutic areas, including anticancer and anti-inflammatory applications. This article provides a detailed overview of its biological activity, supported by data tables and research findings.

Structural Characteristics

The molecular formula of this compound is C_8H_6N_4O_2, with a molecular weight of approximately 206.16 g/mol. The compound features a fused heterocyclic structure that combines pyrazole and pyrimidine moieties, characterized by a carboxylic acid functional group at the 7-position and a keto group at the 2-position. These unique structural features contribute to its biological activities and potential applications in drug development .

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance:

  • Inhibition of Kinases : Compounds derived from this scaffold have been identified as potent inhibitors of various kinases implicated in cancer progression, such as Pim-1 and Flt-3. In vitro studies demonstrated that these inhibitors suppressed phosphorylation of BAD protein and inhibited colony formation in cancer cell lines at submicromolar concentrations .
  • Cell Line Studies : A study involving synthesized triazole-linked glycohybrids of pyrazolo[1,5-a]pyrimidines showed promising anticancer activity against MCF-7 (human breast cancer) cells, with an IC50 value of 15.3 µM for one of the compounds tested .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidine derivatives has also been explored. Compounds have shown efficacy in inhibiting LPS-induced NF-κB/AP-1 reporter activity, indicating their potential to modulate inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Modifications at various positions on the pyrazolo ring can significantly influence their potency and selectivity:

Compound NameStructural FeaturesUnique Properties
5-Methyl-2-oxo-1H,2H-pyrazolo[1,5-a]pyrimidineMethyl group at position 5Enhanced lipophilicity
4-Amino-7-hydroxy-pyrazolo[1,5-a]pyrimidineHydroxyl group at position 7Increased solubility
3-Carboxamido-pyrazolo[1,5-a]pyrimidineCarboxamide substitution at position 3Potential for improved enzyme inhibition

These variations highlight how structural modifications can lead to diverse biological activities and physicochemical properties .

Case Studies

Several case studies have documented the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives:

  • Pim-1 Inhibitors : A series of compounds were developed as selective Pim-1 inhibitors through lead optimization. These compounds exhibited high selectivity against oncogenic kinases while maintaining a favorable safety profile compared to earlier inhibitors .
  • Copper-Catalyzed Synthesis : A novel synthetic route employing microwave-assisted copper-catalysis was utilized to create glycohybrids with enhanced anticancer activity. The synthesized compounds were screened against multiple cancer cell lines, demonstrating significant growth inhibition .

Q & A

Q. Advanced

  • Position 7 : Carboxylic acid derivatives exhibit higher kinase inhibition (e.g., EGFR IC₅₀ = 0.2 μM) compared to esters due to stronger hydrogen bonding .
  • Position 5 : Trifluoromethyl groups enhance metabolic stability and lipophilicity, improving antitumor activity in HCT-116 cells (IC₅₀ = 8.7 μM) .
  • Position 3 : Bulky aryl groups (e.g., phenyl) increase steric hindrance, reducing off-target effects in anti-inflammatory assays .

What in vitro assays are recommended for evaluating anticancer potential?

Q. Basic

  • MTT assays in colorectal (HCT-116) or breast cancer (MCF-7) cell lines .
  • Apoptosis markers : Caspase-3/7 activation via fluorometric assays.
  • Kinase profiling : Selectivity screens against a panel of 50+ kinases (e.g., JAK2, CDK2) .

How can low yields in multi-step syntheses be systematically optimized?

Q. Advanced

  • Step monitoring : TLC or in-situ IR tracks intermediate formation.
  • Catalyst screening : Lewis acids (ZnCl₂) or organocatalysts (proline derivatives) improve cyclization efficiency .
  • Temperature control : Microwave-assisted steps at 80–100°C reduce decomposition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

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